molecular formula C26H28BrN B1527670 9-(4-Bromophenyl)-3,6-DI-tert-butyl-9H-carbazole CAS No. 601454-33-5

9-(4-Bromophenyl)-3,6-DI-tert-butyl-9H-carbazole

Cat. No. B1527670
M. Wt: 434.4 g/mol
InChI Key: LAHSPJHDQUQBTB-UHFFFAOYSA-N
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Description

“9-(4-Bromophenyl)-3,6-DI-tert-butyl-9H-carbazole” is a chemical compound with the empirical formula C26H28BrN . It is used in early discovery research as part of a collection of unique chemicals . It plays an important role as an intermediate for pharmaceutical, organic synthesis, and organic light-emitting diode (OLED) .


Molecular Structure Analysis

The molecular weight of “9-(4-Bromophenyl)-3,6-DI-tert-butyl-9H-carbazole” is 434.41 . The SMILES string representation of the molecule is BrC1=CC=C(N(C2=CC=C(C(C)(C)C)C=C23)C4=C3C=C(C(C)(C)C)C=C4)C=C1 .


Physical And Chemical Properties Analysis

“9-(4-Bromophenyl)-3,6-DI-tert-butyl-9H-carbazole” is a solid . The flash point is not applicable .

Scientific Research Applications

3. Crystallography

  • Results or Outcomes : The 4-bromophenyl ring is inclined to the mean plane of the carbazole moiety by 49.87 (5)°. In the crystal, molecules stack along [001] and are linked by C—H π interactions forming a corrugated two-dimensional network lying parallel to (100) .

4. Organic Synthesis

  • Summary of the Application : This compound plays an important role as an intermediate for organic synthesis .
  • Results or Outcomes : The use of this compound in organic synthesis can lead to the development of new organic compounds .

5. Optoelectronic Applications

  • Summary of the Application : This compound has shown promising results in various optoelectronic applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices .
  • Results or Outcomes : The use of this compound in optoelectronic applications can lead to the development of efficient and high-performance devices .

6. Synthesis of Novel Compounds

  • Summary of the Application : This compound has been used in the design and synthesis of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety .
  • Results or Outcomes : The use of this compound in the synthesis of novel compounds can lead to the development of new chemical entities with potential applications .

Safety And Hazards

The safety data sheet indicates that “9-(4-Bromophenyl)-3,6-DI-tert-butyl-9H-carbazole” is classified as a combustible solid . It can cause skin irritation and serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

In the future, “9-(4-Bromophenyl)-3,6-DI-tert-butyl-9H-carbazole” could potentially be used in the development of novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .

properties

IUPAC Name

9-(4-bromophenyl)-3,6-ditert-butylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28BrN/c1-25(2,3)17-7-13-23-21(15-17)22-16-18(26(4,5)6)8-14-24(22)28(23)20-11-9-19(27)10-12-20/h7-16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHSPJHDQUQBTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50727295
Record name 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-Bromophenyl)-3,6-DI-tert-butyl-9H-carbazole

CAS RN

601454-33-5
Record name 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9-(4-Bromophenyl))-3,6-di-tert-butyyl-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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